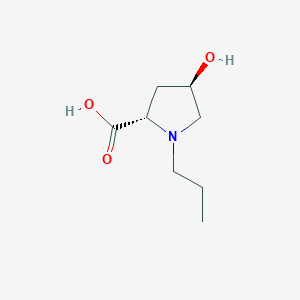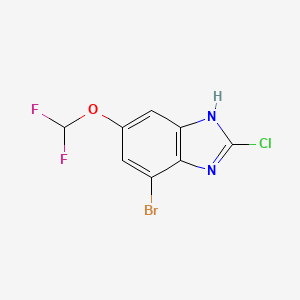
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid is a complex organic compound that features a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyano and fluoro-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly involving the fluoro and hydroxy groups, can yield a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano and fluoro-hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyano-5-(2-chloro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-bromo-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-methyl-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluoro group in 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
2-[2-cyano-5-(2-fluoro-4-hydroxyphenyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9FN2O3/c14-11-5-9(17)2-3-10(11)12-4-1-8(6-15)16(12)7-13(18)19/h1-5,17H,7H2,(H,18,19) |
InChI Key |
OYBFAFSIYZFWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(N2CC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)

![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
